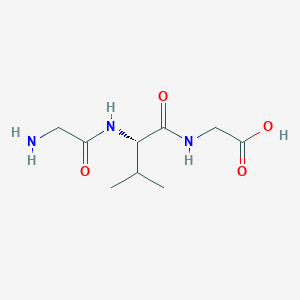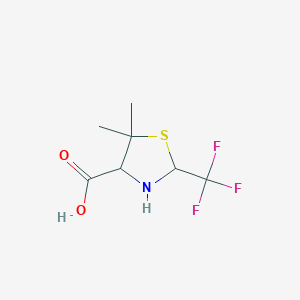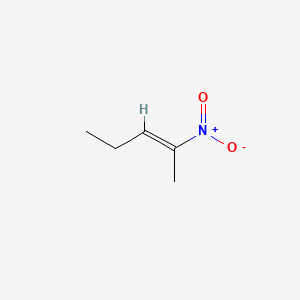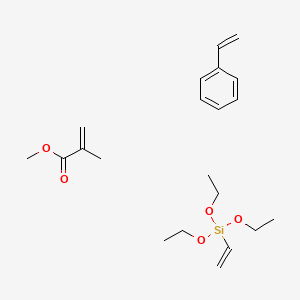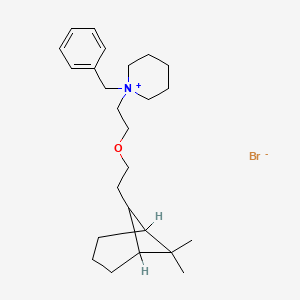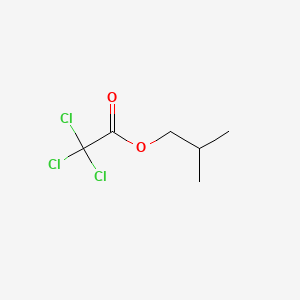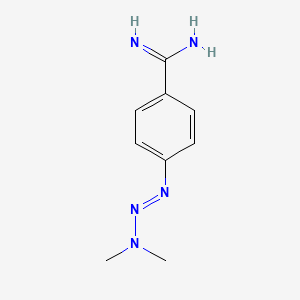
4-(Dimethylaminodiazenyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Dimethylaminodiazenyl)benzenecarboximidamide involves several steps. One common method includes the reaction of benzaldehyde with aminobenzene under reductive amination conditions. This reaction typically requires an alkaline environment and a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(Dimethylaminodiazenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethylaminodiazenyl)benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: Its trypanocidal properties make it valuable in studying and treating diseases caused by trypanosomes.
Medicine: It is used in the treatment of trypanosomiasis and other parasitic infections.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylaminodiazenyl)benzenecarboximidamide involves binding to DNA and RNA, interfering with their functions. It targets specific molecular pathways, including the inhibition of enzymes like amiloride-sensitive amine oxidase and mitochondrial peroxiredoxin-5 . This interference disrupts the normal cellular processes of the parasites, leading to their death.
Comparison with Similar Compounds
4-(Dimethylaminodiazenyl)benzenecarboximidamide is unique due to its specific trypanocidal activity. Similar compounds include:
4,4’-(1-Triazene-1,3-diyl)bis-benzenecarboximidamide: Another trypanocidal agent with similar properties.
Diminazine aceturate: A derivative used in veterinary medicine for treating parasitic infections.
These compounds share similar chemical structures and pharmacological activities but may differ in their specific applications and efficacy.
Properties
CAS No. |
35772-73-7 |
|---|---|
Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N5/c1-14(2)13-12-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI Key |
HEEJJECYBIHHQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
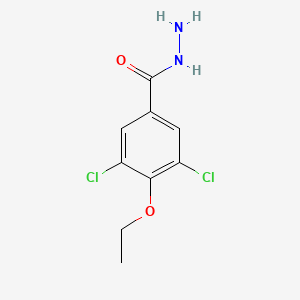
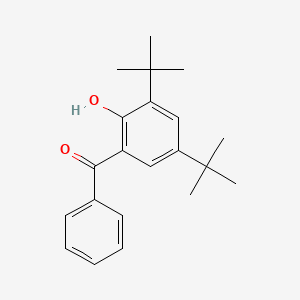
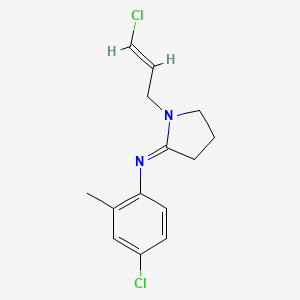
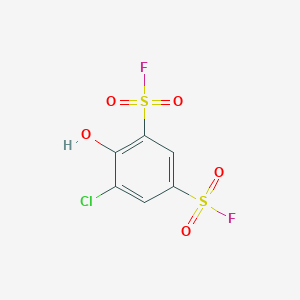
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
